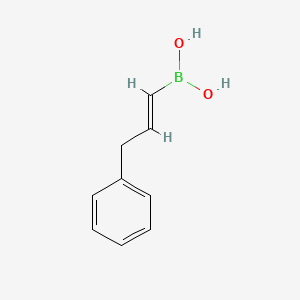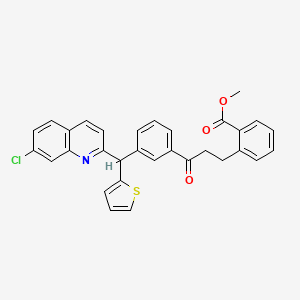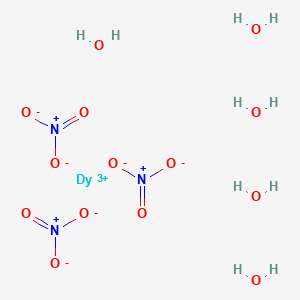
Acide (trans)-3-phénylprop-1-énylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trans-3-Phenylpropen-1-yl-boronic acid and related compounds involves several innovative approaches. One method describes the synthesis of mixed borabicyclodecane-derived 1,3-diborylpropenes, showcasing their effectiveness for selective asymmetric allylboration of ketones and aldehydes, producing compounds with high yield and enantiomeric excess (Gonzalez et al., 2009). Additionally, the palladium-catalyzed trans-addition of boronic acids to ynamides has been reported, yielding α,β-disubstituted enamides with excellent regio- and stereoselectivity, suggesting a unique mechanism involving a palladium carbene intermediate (Yang et al., 2014).
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives, including trans-3-Phenylpropen-1-yl-boronic acid, has been characterized through various analytical techniques. A study on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid provides insights into the structural characterization and conformation analysis using X-ray diffraction and DFT studies, revealing the optimized structure consistent with the single crystal structure (Ma et al., 2023).
Chemical Reactions and Properties
Phenylboronic acids participate in various chemical reactions, demonstrating their versatility. For example, their utility in optical modulation through conjugation with polyethylene glycol-wrapped single-walled carbon nanotubes has been demonstrated, linking molecular structure to optical properties systematically (Mu et al., 2012). Another interesting application is in boron-catalyzed polymerization processes, leading to nonconjugated emissive materials from monomeric units, showcasing the effect of the phenyl group on polymer properties (Liu & Hadjichristidis, 2021).
Physical Properties Analysis
The physical properties of boronic acids, including their stability, reactivity, and interactions, are critical for their application in synthetic chemistry. Studies focusing on the stability of boronic esters and the structural effects on transesterification rates provide valuable insights into the influence of molecular structure on stability and reactivity (Roy & Brown, 2007).
Chemical Properties Analysis
The chemical properties of trans-3-Phenylpropen-1-yl-boronic acid and similar compounds are influenced by their boronic acid functionality. Research on the synthesis and applications of heterocyclic boronic acids highlights the synthetic utility and biological activities of these compounds, despite challenges in their synthesis (Tyrrell & Brookes, 2003).
Applications De Recherche Scientifique
Bloc de construction de synthèse organique
“Acide (trans)-3-phénylprop-1-énylboronique” est largement utilisé comme bloc de construction pour la synthèse organique {svg_1}. Il fournit un cadre polyvalent pour la construction d'une variété de composés organiques.
Catalyseur pour diverses réactions
Ce composé est largement utilisé comme catalyseur pour diverses réactions {svg_2}. Sa structure chimique unique lui permet de faciliter un large éventail de transformations chimiques, améliorant l'efficacité et la sélectivité de ces processus.
Ligand pour les complexes de métaux de transition
“this compound” peut agir comme un ligand pour les complexes de métaux de transition {svg_3}. Ces complexes sont souvent utilisés en catalyse, science des matériaux et chimie médicinale.
Arylation carbonylative des allénols
Ce composé est impliqué dans l'arylation carbonylative des allénols {svg_4} {svg_5}. Cette réaction est une étape clé dans la synthèse de certains types de composés organiques.
Couplage croisé oxydant avec le (trifluorométhyl)triméthylsilane
“this compound” est utilisé dans le couplage croisé oxydant avec le (trifluorométhyl)triméthylsilane {svg_6} {svg_7}. Cette réaction est importante dans la synthèse de composés trifluorométhylés, qui ont des applications dans les produits pharmaceutiques et les produits agrochimiques.
Réactions de couplage Suzuki-Miyaura
Ce composé est un réactif dans les réactions de couplage Suzuki-Miyaura {svg_8} {svg_9}. Ces réactions sont largement utilisées en chimie organique pour former des liaisons carbone-carbone.
Couplage réducteur à trois composants avec les alcynes
“this compound” est impliqué dans le couplage réducteur à trois composants avec les alcynes {svg_10} {svg_11}. Cette réaction est un outil puissant pour la construction de structures organiques complexes.
Conjugaison énantiosélective aux vinyl-2-pyridylsulfones
Ce composé est utilisé dans la conjugaison énantiosélective aux vinyl-2-pyridylsulfones {svg_12} {svg_13}. Cette réaction est une étape clé dans la synthèse de certains types de composés organiques.
Safety and Hazards
Mécanisme D'action
Target of Action
Trans-3-Phenylpropen-1-yl-boronic acid is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it interacts with during these reactions.
Mode of Action
The compound is involved in several types of reactions, including carbonylative arylation of allenols, oxidative cross-coupling with (trifluoromethyl)trimethylsilane, Suzuki-Miyaura coupling reactions, three-component reductive coupling with alkynes, and enantioselective conjugation to vinyl 2-pyridylsulfones . In these reactions, the compound interacts with its targets, leading to the formation of new chemical bonds and the creation of new molecules.
Biochemical Pathways
The biochemical pathways affected by Trans-3-Phenylpropen-1-yl-boronic acid are those involved in the aforementioned reactions . The downstream effects of these pathways depend on the specific reaction and the other reactants involved.
Result of Action
The molecular and cellular effects of Trans-3-Phenylpropen-1-yl-boronic acid’s action are the formation of new molecules through the reactions it participates in . These new molecules can have a variety of effects depending on their nature and the context in which they are produced.
Action Environment
The action, efficacy, and stability of Trans-3-Phenylpropen-1-yl-boronic acid are influenced by the environmental conditions in which the reactions it participates in take place. Factors such as temperature, pH, and the presence of other reactants and catalysts can all affect the compound’s action .
Propriétés
IUPAC Name |
[(E)-3-phenylprop-1-enyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWFDHLFMBIDS-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC1=CC=CC=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CC1=CC=CC=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1148382.png)


